molecular formula C19H18N2O5S B2638169 3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide CAS No. 919843-57-5

3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

Cat. No.: B2638169
CAS No.: 919843-57-5
M. Wt: 386.42
InChI Key: IOOFGZOAKXCAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with an isopropylsulfonyl group and a 2-methyl-1,3-dioxoisoindolin-4-yl moiety, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonylation using isopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-methyl-1,3-dioxoisoindolin-4-yl Moiety: This moiety can be attached through a nucleophilic substitution reaction, where the benzamide core reacts with a suitable derivative of 2-methyl-1,3-dioxoisoindolin-4-yl.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or isoindolinones.

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit proteases or kinases, affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
  • 3-(ethylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
  • 3-(propylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

Uniqueness

3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-11(2)27(25,26)13-7-4-6-12(10-13)17(22)20-15-9-5-8-14-16(15)19(24)21(3)18(14)23/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOFGZOAKXCAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.